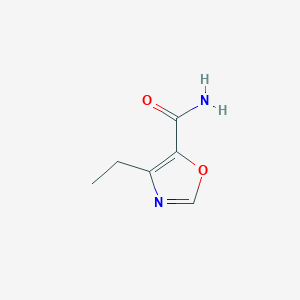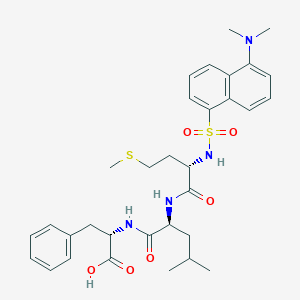
N-Dansylmethionyl-leucyl-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Dansylmethionyl-leucyl-phenylalanine (N-Dansyl-Met-Leu-Phe or DMLP) is a synthetic peptide that has been widely used as a research tool in the field of biochemistry and immunology. It is a fluorescently labeled peptide that is commonly used to probe the function of neutrophils, a type of white blood cell that plays a crucial role in the immune system.
作用机制
DMLP binds to FPR with high affinity and specificity. FPR is a G protein-coupled receptor that is activated by a family of bacterial and mitochondrial peptides called formyl peptides. DMLP mimics the structure of formyl peptides and binds to the same binding pocket on FPR. DMLP binding to FPR induces a conformational change in the receptor that activates the associated G protein, Gαi. Activated Gαi inhibits adenylate cyclase activity and reduces intracellular cAMP levels, leading to the activation of downstream signaling pathways that trigger neutrophil activation, chemotaxis, and phagocytosis.
Biochemical and Physiological Effects
DMLP has several biochemical and physiological effects on neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger the production of reactive oxygen species (ROS), calcium mobilization, and the activation of protein kinase C (PKC) and phospholipase C (PLC). These signaling events lead to the activation of several downstream effector molecules, such as actin polymerization, integrin activation, and cytoskeleton rearrangement, which are essential for neutrophil chemotaxis and phagocytosis. DMLP also enhances the production of pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α), by neutrophils, which contribute to the inflammatory response.
实验室实验的优点和局限性
DMLP has several advantages as a research tool. It is a highly specific and potent ligand for FPR, which allows for precise probing of neutrophil function. DMLP is also fluorescently labeled, which allows for easy detection and quantification of its binding to FPR and its effects on neutrophil function. However, there are also some limitations to using DMLP in lab experiments. DMLP is a synthetic peptide, which may not accurately mimic the structure and function of endogenous formyl peptides. DMLP also has a relatively short half-life, which may limit its usefulness in long-term experiments.
未来方向
There are several future directions for research on DMLP. One area of research is to develop new fluorescently labeled peptides that can probe different aspects of neutrophil function. Another area of research is to explore the role of FPR in other immune cells, such as macrophages and dendritic cells. Additionally, there is a need to develop more potent and specific FPR ligands that can be used as potential therapeutic agents for inflammatory diseases. Finally, there is a need to elucidate the molecular mechanisms underlying DMLP's effects on neutrophil function, which may lead to the development of new strategies for modulating the immune response.
合成方法
DMLP is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis starts with the attachment of the first amino acid, methionine, to an insoluble resin. The peptide chain is then elongated by adding the other two amino acids, leucine and phenylalanine, one by one. The final step involves the attachment of the fluorescent dansyl group to the N-terminus of the peptide chain. The resulting product is purified by high-performance liquid chromatography (HPLC) to obtain a pure and homogeneous DMLP peptide.
科学研究应用
DMLP has been widely used as a research tool to study the function of neutrophils. Neutrophils are the most abundant type of white blood cell in the human body and play a crucial role in the immune system's defense against bacterial and fungal infections. DMLP is used to probe the function of neutrophils by binding to the formyl peptide receptor (FPR), a G protein-coupled receptor expressed on the surface of neutrophils. DMLP binding to FPR induces a series of intracellular signaling events that trigger neutrophil activation, chemotaxis, and phagocytosis.
属性
CAS 编号 |
146935-91-3 |
|---|---|
产品名称 |
N-Dansylmethionyl-leucyl-phenylalanine |
分子式 |
C32H42N4O6S2 |
分子量 |
642.8 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H42N4O6S2/c1-21(2)19-26(31(38)34-27(32(39)40)20-22-11-7-6-8-12-22)33-30(37)25(17-18-43-5)35-44(41,42)29-16-10-13-23-24(29)14-9-15-28(23)36(3)4/h6-16,21,25-27,35H,17-20H2,1-5H3,(H,33,37)(H,34,38)(H,39,40)/t25-,26-,27-/m0/s1 |
InChI 键 |
RJWJQOGVZFUJSF-QKDODKLFSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCSC)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C |
序列 |
MLF |
同义词 |
dansMLP N-dansyl-Met-Leu-Phe N-dansylMet-Leu-Phe N-dansylmethionyl-leucyl-phenylalanine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



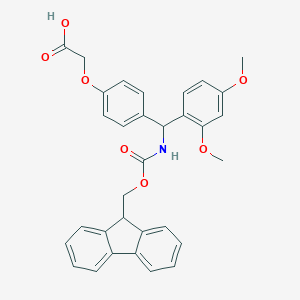
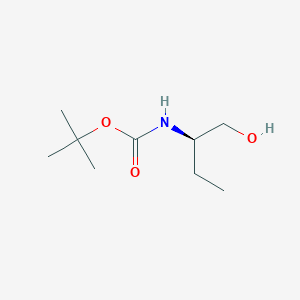
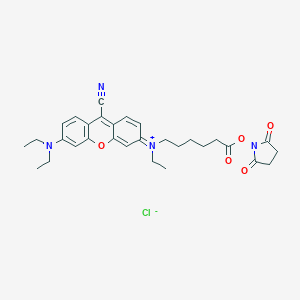

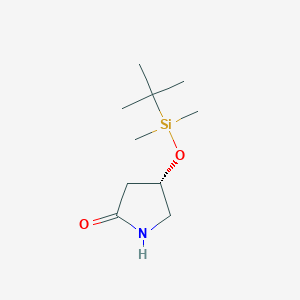
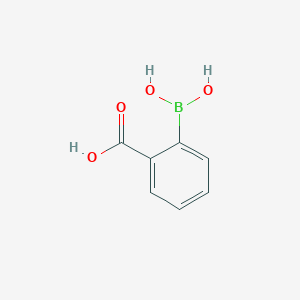

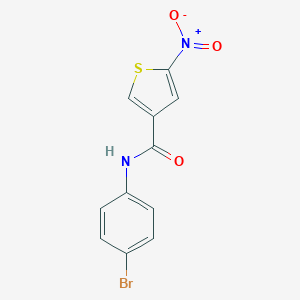

![Octyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B115390.png)
![5-Fluorotricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B115391.png)
![diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B115394.png)
![tert-butyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B115396.png)
